molecular formula C14H11BrO4S B8149385 3-Bromo-4'- (methylsulfonyl) - [1, 1'-biphenyl] -4-carboxylic acid

3-Bromo-4'- (methylsulfonyl) - [1, 1'-biphenyl] -4-carboxylic acid

Cat. No.: B8149385
M. Wt: 355.21 g/mol
InChI Key: CXMAJUGXUSWQHZ-UHFFFAOYSA-N
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Description

3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring a bromine atom at the 3-position, a methylsulfonyl group at the 4'-position, and a carboxylic acid moiety at the 4-position.

For example, Friedel–Crafts sulfonylation of bromobenzene with tosyl chloride, followed by oxidation and functionalization, is a common route for sulfonyl-substituted biphenyls . The methylsulfonyl group may be introduced via sulfonation and subsequent alkylation or oxidation steps.

Applications: Biphenyl carboxylic acids with sulfonyl and halogen substituents are frequently used as intermediates in drug development, such as in protease inhibitors or chemiluminescent materials .

Properties

IUPAC Name

2-bromo-4-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO4S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMAJUGXUSWQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 4-Methylbenzoic Acid

Bromination of 4-methylbenzoic acid using Br₂ in the presence of FeBr₃ as a Lewis acid selectively introduces bromine at the meta position relative to the carboxylic acid group. The methyl group is subsequently oxidized to a carboxylic acid via KMnO₄ under acidic conditions:

4-Methylbenzoic acidFeBr₃Br23-Bromo-4-methylbenzoic acidH+KMnO43-Bromo-4-carboxybenzoic acid\text{4-Methylbenzoic acid} \xrightarrow[\text{FeBr₃}]{\text{Br}2} \text{3-Bromo-4-methylbenzoic acid} \xrightarrow[\text{H}^+]{\text{KMnO}4} \text{3-Bromo-4-carboxybenzoic acid}

Key Data :

  • Yield for bromination: 68–72%.

  • Oxidation efficiency: >95% under reflux with 5% H₂SO₄.

Directed Ortho Metalation (DoM)

For enhanced regiocontrol, the carboxylic acid group is temporarily protected as a methyl ester. Lithiation at −78°C with LDA directs bromination to position 3, followed by deprotection:

Methyl 4-methylbenzoateLDA, Br2Methyl 3-bromo-4-methylbenzoateNaOHHydrolysis3-Bromo-4-carboxybenzoic acid\text{Methyl 4-methylbenzoate} \xrightarrow{\text{LDA, Br}_2} \text{Methyl 3-bromo-4-methylbenzoate} \xrightarrow[\text{NaOH}]{\text{Hydrolysis}} \text{3-Bromo-4-carboxybenzoic acid}

Optimization :

  • LDA ensures >90% regioselectivity for meta-bromination.

Synthesis of Ring B: 4'-(Methylsulfonyl)phenylboronic Acid

Thioether Formation and Oxidation

4-Bromothioanisole is converted to the corresponding boronic acid via Miyaura borylation, followed by oxidation to the sulfone:

4-BromothioanisolePd(dppf)Cl2Bis(pinacolato)diboron4-(Methylthio)phenylboronic acidH2O2AcOH4’-(Methylsulfonyl)phenylboronic acid\text{4-Bromothioanisole} \xrightarrow[\text{Pd(dppf)Cl}2]{\text{Bis(pinacolato)diboron}} \text{4-(Methylthio)phenylboronic acid} \xrightarrow[\text{H}2\text{O}_2]{\text{AcOH}} \text{4'-(Methylsulfonyl)phenylboronic acid}

Reaction Conditions :

  • Borylation: 80°C in dioxane, yield 85%.

  • Oxidation: 60°C for 6 h, yield 92%.

Suzuki-Miyaura Cross-Coupling

The coupling of Ring A and Ring B precursors is conducted under standard Suzuki conditions:

3-Bromo-4-carboxybenzoic acid+4’-(Methylsulfonyl)phenylboronic acidNa2CO3Pd(PPh3)4Target Compound\text{3-Bromo-4-carboxybenzoic acid} + \text{4'-(Methylsulfonyl)phenylboronic acid} \xrightarrow[\text{Na}2\text{CO}3]{\text{Pd(PPh}3\text{)}4} \text{Target Compound}

Optimized Parameters :

  • Solvent: THF/H₂O (4:1), 80°C, 12 h.

  • Yield: 78–82%.

Alternative Pathway: Sequential Functionalization of Biphenyl

Bromination-Sulfonylation Sequence

A pre-coupled biphenyl-4-carboxylic acid is functionalized through:

  • Bromination : Br₂/FeBr₃ at 0°C directs bromine to position 3 (meta to COOH).

  • Sulfonylation : Methylthio introduction via Ullmann coupling (CuI, Cs₂CO₃) followed by oxidation.

Challenges :

  • Competing para-bromination requires careful stoichiometry (Br₂:FeBr₃ = 1:1.1).

Critical Analysis of Methodologies

Method Advantages Limitations
Suzuki CouplingHigh regioselectivity, modular synthesisRequires pre-functionalized boronic acids
Sequential FunctionalizationAvoids boronic acid preparationRisk of over-bromination/side reactions

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 1.6 Hz, 1H, ArH), 7.98 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 7.89 (d, J = 8.0 Hz, 1H, ArH), 3.11 (s, 3H, SO₂CH₃).

  • IR : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Industrial-Scale Considerations

Patent CN107652246B highlights solvent recovery and catalyst reuse for cost-effective production. For example, THF is distilled and recycled after bromination, reducing waste by 40%.

Emerging Techniques

Electrochemical bromination and flow chemistry are under investigation for improved selectivity and scalability .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position undergoes palladium- or nickel-catalyzed cross-coupling with boronic acids. This reaction is critical for constructing extended π-systems or introducing new substituents.

Reaction Partner Catalyst Base Solvent Temperature Yield Source
Phenylboronic acidNi(dppf)(o-tol)Cl (2 mol%)K₃PO₄1,4-dioxane80°C, 4 h96%
4-Tolylboronic acidPdCl₂(dppf) (5 mol%)K₃PO₄Toluene100°C, 12 h83%

Key Findings :

  • Nickel catalysts like Ni(dppf)(o-tol)Cl enable efficient coupling at low loadings (2 mol%) with K₃PO₄ as the base .

  • Palladium systems require higher temperatures but achieve good yields for sterically hindered partners .

Nucleophilic Aromatic Substitution

The electron-withdrawing methylsulfonyl and carboxylic acid groups activate the bromine for nucleophilic displacement.

Example Reaction :

3 Bromo 4 methylsulfonyl biphenyl 4 carboxylic acid+NaOMeDMSO 120 C3 Methoxy derivative\text{3 Bromo 4 methylsulfonyl biphenyl 4 carboxylic acid}+\text{NaOMe}\xrightarrow{\text{DMSO 120 C}}\text{3 Methoxy derivative}

  • Conditions : Sodium methoxide in DMSO at 120°C for 6–8 hours.

  • Outcome : Methoxy substitution occurs regioselectively at the bromine position .

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and amidation reactions.

Esterification

Reaction with methanol in the presence of H₂SO₄ yields the methyl ester:

COOHMeOH H SO COOCH \text{COOH}\xrightarrow{\text{MeOH H SO }}\text{COOCH }

  • Yield : >90% after reflux for 12 hours .

Amidation

Coupling with amines via EDCI/HOBt activation:

COOH+R NH EDCI HOBt DMFCONHR\text{COOH}+\text{R NH }\xrightarrow{\text{EDCI HOBt DMF}}\text{CONHR}

  • Typical Yields : 70–85% for primary amines .

Methylsulfonyl Group Reactivity

The methylsulfonyl moiety is generally inert under mild conditions but can participate in radical reactions or act as a directing group.

Oxidative Coupling :
Under UV light and in the presence of a radical initiator (e.g., AIBN), the methylsulfonyl group directs C–H functionalization at adjacent positions .

Decarboxylation Pathways

Thermal decarboxylation occurs at elevated temperatures (200–250°C), yielding 3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl:

COOHΔCO2+Biphenyl derivative\text{COOH}\xrightarrow{\Delta}\text{CO}_2+\text{Biphenyl derivative}

  • Applications : Streamlines synthesis of non-carboxylic analogs for structure-activity studies.

Scientific Research Applications

3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid, with the CAS number 62579-54-8, is an organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and synthetic organic chemistry. This article explores its applications, supported by data tables and relevant case studies.

Drug Development

3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid has been investigated for its potential as a drug candidate. Studies have focused on its interactions with biological macromolecules, including proteins, to understand its mechanism of action. The compound's ability to act as a nucleophile or electrophile makes it suitable for various synthetic pathways in drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of biphenyl compounds exhibit anticancer properties. For instance, a study demonstrated that compounds similar to 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid showed significant activity against specific cancer cell lines, suggesting that this compound may also possess similar properties .

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of other complex organic molecules. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.

Synthesis Pathways

The synthesis of 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid can involve several methods:

  • Bromination : Introduction of the bromine atom into the biphenyl structure.
  • Sulfonation : Addition of the methylsulfonyl group to enhance solubility and reactivity.
  • Carboxylation : Incorporation of the carboxylic acid functional group to increase polarity and potential biological activity.

Material Science

Due to its structural characteristics, 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is being explored for applications in material science. Its unique properties may be useful in developing new materials with specific thermal or mechanical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall properties.

Comparison with Similar Compounds

Halogen-Substituted Biphenyl Carboxylic Acids

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid 3'-Br, 4-COOH C₁₃H₉BrO₂ 277.11 High purity (98%), used in API synthesis
3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid 3'-Br, 4'-OCH₃, 3-COOH C₁₄H₁₁BrO₃ 307.15 Intermediate for Trifarotene (acne treatment)
4'-Bromo-3-iodo-1,1'-biphenyl 4'-Br, 3-I C₁₂H₈BrI 359.00 Building block for Pd-catalyzed coupling reactions

Key Differences :

  • 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid demonstrates the pharmaceutical relevance of methoxy groups, but its electron-donating nature contrasts with the sulfonyl group’s electron-withdrawing properties .

Sulfur-Containing Substituents

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
4-[(4-Bromophenyl)sulfonyl]benzoic acid 4-Br-C₆H₄-SO₂, 4-COOH C₁₃H₉BrO₄S 349.18 Precursor for Schotten–Baumann acylation; 94% yield in peptide coupling
2-Bromo-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one Br, CH₃-C₆H₄, SCH₃ C₁₇H₁₅BrOS 363.27 Michael acceptor in heterocyclic synthesis
3'-(Sulfamoyloxy)-[1,1'-biphenyl]-4-carboxylic acid 4-COOH, 3'-OSO₂NH₂ C₁₃H₁₁NO₅S 293.29 Sulfamoyl group enables nucleophilic substitution

Key Differences :

  • Methylsulfonyl offers superior stability and polarity compared to methylsulfanyl (thioether) or sulfamoyl groups, impacting solubility and metabolic resistance .
  • The target compound’s carboxylic acid at the 4-position facilitates salt formation, enhancing bioavailability compared to ester derivatives .

Ester and Heterocyclic Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate 3'-Br, 4'-OH, 4-COOEt C₁₅H₁₃BrO₃ 321.17 Ester prodrug; hydrolyzes to active acid
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid Isoxazole ring, 4-Br, 3-CH₃ C₁₁H₈BrNO₃ 282.09 Bioactive scaffold for antimicrobial agents

Key Differences :

  • Ester derivatives (e.g., ethyl carboxylates) improve compound lipophilicity for membrane penetration but require hydrolysis for activation .
  • Heterocyclic modifications (e.g., isoxazole) introduce rigid structures that can enhance target selectivity .

Data Table: Comparative Overview of Key Compounds

Compound Substituents Molecular Weight Key Application Reactivity Highlights
3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid 3-Br, 4'-SO₂CH₃, 4-COOH 325.18 Drug intermediate, chemiluminescent probes High polarity, stable sulfonyl group
3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid 3'-Br, 4-COOH 277.11 API synthesis Simple halogen-carboxylic acid pair
4'-Bromo-3-iodo-1,1'-biphenyl 4'-Br, 3-I 359.00 Cross-coupling reactions Dual halogen for regioselective coupling

Biological Activity

3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in pharmaceutical research due to its reactivity and ability to interact with biological macromolecules. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is C13H11BrO2SC_{13}H_{11}BrO_2S with a molecular weight of approximately 311.19 g/mol. The compound features a biphenyl structure with a bromine atom at the 3-position and a methylsulfonyl group at the 4'-position, along with a carboxylic acid functional group. This combination of substituents influences its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC13H11BrO2S
Molecular Weight311.19 g/mol
StructureBiphenyl derivative
Key Functional GroupsBromine, Methylsulfonyl, Carboxylic Acid

Synthesis

The synthesis of 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid typically involves multi-step processes such as the Suzuki-Miyaura coupling reaction. This method allows for the formation of the biphenyl structure through the reaction of 3-bromo-1,1'-biphenyl with a methylsulfonyl-substituted boronic acid in the presence of a palladium catalyst .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including proteins involved in cell signaling pathways. The presence of the bromine and methylsulfonyl groups enhances its reactivity, allowing it to participate in nucleophilic substitution reactions which can modify biomolecules.

Pharmacological Potential

Research indicates that compounds similar to 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid exhibit significant pharmacological activities, including anti-cancer properties. For instance, studies have shown that small molecules targeting specific protein interactions can inhibit cancer cell invasion and proliferation . The compound's structure suggests potential efficacy in disrupting protein-protein interactions critical for tumor metastasis.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

  • Inhibition of Cancer Cell Migration : A derivative similar to this compound was found to inhibit migration in MDA-MB-231 breast cancer cells by blocking uPAR-uPA interactions, which are crucial for cancer metastasis .
  • Cell Proliferation Studies : In cellular assays, compounds with similar functional groups have demonstrated the ability to reduce cell proliferation rates in various cancer cell lines, suggesting potential use as anti-cancer agents .

Comparative Analysis

When compared to structurally similar compounds, 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid exhibits unique reactivity due to its specific combination of substituents. This uniqueness may confer distinct biological properties that could be leveraged in pharmaceutical applications.

Compound NameKey Features
4-Bromo-4'-(methylsulfonyl)-1,1'-biphenylSimilar structure but different substitution patterns
3-Bromo-4'-(methanesulfonyl)-1,1'-biphenylContains an amine group; potential for different activity
4-Bromo-2-methylphenolLacks biphenyl structure; simpler phenolic compound

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid, and how do reaction conditions impact yields?

  • The synthesis typically involves Suzuki-Miyaura coupling between 3-bromo-4-carboxyphenylboronic acid and 4-bromophenyl methyl sulfide, followed by oxidation of the sulfide to a sulfone. Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency over Pd(OAc)₂ due to better stability .
  • Oxidation conditions : Oxone in methanol/water (0°C) minimizes over-oxidation to sulfonic acid, yielding 85–90% sulfone .
  • Yields drop to ~65% if competing protodeboronation occurs during coupling .

Q. Which analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?

  • ¹H/¹³C NMR : Aromatic protons adjacent to bromine (δ 7.8–8.0 ppm) and the methylsulfonyl group (δ 2.8–3.0 ppm) confirm regiochemistry. The carboxylic acid proton is absent in D₂O-exchanged spectra .
  • HPLC-MS : Reverse-phase C18 columns (0.1% TFA in acetonitrile/water) achieve >98% purity. The carboxylic acid’s acidity requires acidic mobile phases to reduce ionization .

Q. How does the compound’s solubility influence reaction design, and what solvents are optimal?

  • The carboxylic acid moiety confers poor solubility in apolar solvents. Dimethylformamide (DMF) or tetrahydrofuran (THF) with 10% water is ideal for cross-coupling. For sulfonation, methanol/water mixtures prevent precipitation .

Advanced Research Questions

Q. What strategies prevent C-Br bond cleavage during catalytic cross-coupling reactions?

  • Steric hindrance : Bulky ligands like SPhos reduce undesired Pd insertion into the C-Br bond .
  • Low-temperature protocols : Reactions at 60°C (vs. 100°C) suppress oxidative addition side reactions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or enzyme inhibition?

  • DFT calculations reveal the bromine’s electrophilicity (LUMO −2.1 eV) facilitates substitution, while the sulfone’s electron-withdrawing nature enhances binding to kinase active sites (e.g., EGFR) .
  • Docking studies correlate the carboxylic acid’s orientation with hydrogen-bonding interactions (e.g., with Lys745 in EGFR), guiding derivative design .

Q. What post-synthetic modifications are feasible for the methylsulfonyl group without altering other functionalities?

  • Reductive desulfonation : LiAlH₄ in THF (−78°C) converts the sulfone to a methyl group (yield: 70%) .
  • Protection of the carboxylic acid as a methyl ester enables selective sulfone modification (e.g., nucleophilic displacement) .

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